molecular formula C17H17N3O2S2 B2539742 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1252824-12-6

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2539742
CAS No.: 1252824-12-6
M. Wt: 359.46
InChI Key: LJXQWDROSHOEDO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a bicyclic scaffold combining thiophene and pyrimidine rings. The 3-ethyl and 4-oxo substituents on the thienopyrimidine core are critical for its structural stability and electronic properties.

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-3-20-16(22)15-13(8-9-23-15)19-17(20)24-10-14(21)18-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXQWDROSHOEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Acetamide Modifications : The N-(4-methylphenyl) group contrasts with bulkier substituents like N-(4-trifluoromethoxyphenyl) in 686771-47-1, which could reduce steric hindrance and improve target binding .

Functional Analogues with Sulfanylacetamide Moieties

Compounds sharing the sulfanylacetamide linkage but differing in core structures include:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
8g (N-(4-Methylphenyl)) Oxadiazole-indole hybrid Indol-3-ylmethyl, 1,3,4-oxadiazole LOX inhibition (IC₅₀ = 12.3 µM)
38 (MIC data) Triazole-thioacetamide 2-Fluorobenzyl MIC = 32 µg/mL (E. coli)
12ba (Pyrimidine) Thieno[3,2-d]pyrimidine Cyclohexyl-sulfamoyl, 4-cyano-2,6-dimethyl Anti-HIV (EC₅₀ = 0.8 µM)

Key Observations :

  • Antimicrobial Activity : Compound 38’s MIC of 32 µg/mL against E. coli suggests that sulfanylacetamide derivatives with fluorinated aryl groups exhibit moderate antibacterial effects, which the target compound may replicate .
  • Enzyme Inhibition : The oxadiazole-indole hybrid 8g demonstrates significant LOX inhibition, highlighting the sulfanylacetamide group’s role in enzyme interaction .

Pharmacological Potential

  • Antiviral Activity: Pyrimidine derivatives like 12ba (EC₅₀ = 0.8 µM against HIV) indicate that thienopyrimidine scaffolds with sulfonamide or acetamide side chains are promising antiviral candidates .
  • Kinase Inhibition: Compound 266’s CK1δ inhibitory activity (IC₅₀ = 0.5 µM) underscores the thienopyrimidine core’s adaptability in targeting kinase pathways .

Biological Activity

The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C15H21N3O2S2
  • Molecular Weight : 339.476 g/mol
  • InChI Key : OZJLEFNAODPYPQ-UHFFFAOYSA-N

Structural Representation

The compound features a thienopyrimidine core linked to a sulfanyl group and an acetamide moiety, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound likely inhibits specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives possess significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating effective cytotoxicity.
Cell LineIC50 (µM)Reference
A5495.0
MCF77.5

Antimicrobial Properties

In addition to anticancer activity, compounds similar to this thienopyrimidine have demonstrated antimicrobial effects:

  • Bacterial Inhibition : Studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis.

Other Biological Activities

Research has also suggested that this compound may possess:

  • Anti-inflammatory Properties : Through modulation of inflammatory pathways, it could potentially reduce inflammation in various models.
  • Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant effects, scavenging free radicals and protecting against oxidative stress.

Study 1: Anticancer Efficacy

In a study conducted by Xia et al., the compound was evaluated for its anticancer efficacy against multiple cancer cell lines. Results indicated significant growth inhibition and induction of apoptosis in treated cells compared to controls.

Study 2: Antimicrobial Screening

A screening study assessed the antimicrobial properties against various pathogens. The compound exhibited notable inhibitory concentrations against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

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